6-(4-Fluorophenyl)benzo[a]phenazin-5-ol
Description
Significance of Phenazine (B1670421) Systems in Heterocyclic Chemistry
Phenazine systems are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of organic and medicinal chemistry. researchgate.net The core structure, consisting of a pyrazine (B50134) ring fused to two benzene (B151609) rings, provides a planar and aromatic framework that is conducive to a variety of chemical modifications and biological interactions.
Phenazines are found in nature as secondary metabolites produced by various microorganisms, most notably bacteria of the genera Pseudomonas and Streptomyces. researchgate.net These naturally occurring phenazines exhibit a wide range of biological activities. Over 6,000 phenazine-containing compounds have been identified, including both natural products and synthetic derivatives. researchgate.net The diverse biological properties of these natural phenazines have inspired the synthesis of a vast library of analogs with modified substitution patterns to explore and enhance their therapeutic potential.
The phenazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes phenazines valuable pharmacophores in drug discovery. Furthermore, the phenazine core serves as a versatile synthon, or building block, in organic synthesis, allowing for the construction of more complex molecules with diverse functionalities.
Benzo[a]phenazin-5-ol as a Core Scaffold
Within the large family of phenazines, benzo[a]phenazines are a specific subclass characterized by an additional fused benzene ring. This extension of the conjugated system influences the electronic and steric properties of the molecule, often leading to distinct biological activities.
The benzo[a]phenazin-5-ol framework is a key structural motif found in a variety of biologically active compounds. researchgate.net It is typically synthesized through the condensation reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various ortho-phenylenediamines. researchgate.net This straightforward synthetic route makes the benzo[a]phenazin-5-ol scaffold readily accessible for further chemical modifications. researchgate.net Its structure, featuring a hydroxyl group at the 5-position, provides a reactive site for further functionalization, enabling the creation of a diverse range of derivatives. researchgate.net
Overview of Research Trajectories for Fluorophenyl Substituted Analogues, including 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol
The introduction of a fluorophenyl group into a bioactive molecule is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. While specific research on this compound is not currently available, the general research trajectory for aryl-substituted benzo[a]phenazin-5-ols focuses on several key areas:
Synthesis: Developing efficient synthetic methods for the direct C-H arylation at the 6-position of the benzo[a]phenazin-5-ol core is an ongoing area of research. Current methods often involve multi-step procedures or the use of pre-functionalized starting materials.
Biological Activity: Researchers are actively exploring the potential of aryl-substituted benzo[a]phenazin-5-ols as anticancer, antimicrobial, and antifungal agents. The nature and position of the substituent on the phenyl ring are expected to significantly influence the biological activity.
Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how different substituents on the aryl ring affect the biological activity are crucial for the rational design of more potent and selective compounds.
Although detailed findings for this compound are not yet published, based on the broader class of compounds, it is hypothesized that the fluorine substituent could modulate its electronic properties and biological interactions, making it a compound of interest for future investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H13FN2O |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13FN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H |
InChI Key |
PNAQJYYWTTZBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Synthetic Strategies for Benzo a Phenazin 5 Ol and Its Fluorophenyl Substituted Analogues
Synthesis of the Benzo[a]phenazin-5-ol Core Structure
The fundamental approach to constructing the benzo[a]phenazin-5-ol scaffold involves the condensation of a 1,2-diamine with 2-hydroxy-1,4-naphthoquinone (B1674593), commonly known as lawsone. nih.govrsc.org This reaction serves as a versatile platform for accessing a variety of substituted benzo[a]phenazines.
Condensation Reactions of 2-Hydroxy-1,4-naphthoquinone (Lawsone) with 1,2-Diamines
The reaction between lawsone and aromatic 1,2-diamines is a well-established method for the synthesis of benzo[a]phenazin-5-ol derivatives. rsc.org The initial condensation typically results in the formation of an intermediate which then undergoes cyclization and dehydration to yield the final tetracyclic phenazine (B1670421) system. nih.gov The versatility of this reaction allows for the introduction of various substituents on the phenazine core by using appropriately substituted 1,2-diamines, such as those required for producing 6-(4-fluorophenyl)benzo[a]phenazin-5-ol.
The general reaction scheme involves the reaction of 2-hydroxy-1,4-naphthoquinone with an o-phenylenediamine (B120857) derivative. For instance, the reaction with o-phenylenediamine proceeds to form the parent benzo[a]phenazin-5-ol. nih.gov
Optimization of Reaction Conditions and Catalyst Evaluation
Significant research has been dedicated to optimizing the reaction conditions for the synthesis of benzo[a]phenazin-5-ol and its derivatives to enhance efficiency, yield, and environmental sustainability. These efforts have explored solvent-free conditions, microwave assistance, and a variety of catalytic systems.
Carrying out organic reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and potential environmental hazards. The synthesis of benzo[a]phenazin-5-ol derivatives has been successfully achieved under such conditions. For example, the condensation of lawsone and o-phenylenediamine can be performed as a melt at 120°C for 30 minutes, resulting in a 100% yield of benzo[a]phenazin-5-ol. rsc.org This approach not only simplifies the reaction setup and workup but also often leads to higher yields and shorter reaction times compared to conventional solvent-based methods. tandfonline.comresearchgate.netnih.gov Furthermore, multi-component reactions involving lawsone, 1,2-diamines, aromatic aldehydes, and malononitrile (B47326) have been effectively conducted under solvent-free conditions using nano CuO as a catalyst at 75°C, demonstrating the broad applicability of this methodology. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. tandfonline.com The synthesis of benzo[a]phenazine (B1654389) derivatives has greatly benefited from this technology. For instance, a one-pot, two-step synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives was achieved through microwave-assisted multicomponent reactions of 2-hydroxy-1,4-naphthoquinone, diamines, aldehydes, and malononitrile. nih.gov Similarly, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been efficiently carried out using microwave irradiation in the presence of a TiO2-SO3H catalyst under solvent-free conditions. nih.gov The use of microwave heating has also been applied in catalyst evaluation, for example, with H3PW12O40@Fe3O4–ZnO magnetic core-shell nanoparticles, where it contributed to high yields and short reaction times of 10–15 minutes. tandfonline.comtandfonline.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Benzo[a]phenazine Synthesis
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| Silica (B1680970) Sulfuric Acid | Conventional Heating (70°C) | 60-75 min | 88-96 | nih.gov |
| Silica Sulfuric Acid | Microwave Irradiation (70°C) | 7-10 min | 88-96 | nih.gov |
| DABCO | Conventional Heating (EtOH, reflux) | - | 50-95 | nih.govnih.gov |
| DABCO | Microwave Irradiation (80°C, 200W) | - | 50-95 | nih.govnih.gov |
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. A variety of solid-supported catalysts have been effectively employed in the synthesis of benzo[a]phenazine derivatives.
GO-HPG-SO3H : Hyperbranched polyglycerol functionalized graphene oxide (GO-HPG-SO3H) has been utilized as an efficient and reusable catalyst for the synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes. nih.gov This catalyst was effective in a one-pot reaction under solvent-free conditions at 100°C, yielding products in 85–95% within 30–60 minutes. nih.gov The catalyst activates the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation and subsequent Michael addition and cyclization steps. nih.gov
Nano CuO : Nano copper oxide (CuO) has been demonstrated as an effective catalyst for the one-pot, four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives under solvent-free conditions at 75°C. nih.gov This method provides high to excellent yields (89–93%). nih.gov Copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles have also been developed for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, showing high yields of 86-95% and good reusability. nih.govrsc.org
Fe3O4@ZnO–SO3H : A recyclable heterogeneous catalyst, Fe3O4@ZnO–SO3H, has been used for the synthesis of (pyrano[2,3-c]phenazin-15-yl)methanone derivatives. nih.gov This reaction was carried out under solvent-free conditions using microwave irradiation (180 W, 75°C) for 7–10 minutes, affording yields of 76–93%. nih.gov
Silica Sulfuric Acid : Silica sulfuric acid (SiO2–SO3H) has proven to be an effective and reusable solid acid catalyst for the one-pot, two-step, four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov The reaction proceeds efficiently under both conventional heating at 70°C (88–96% yield in 60–75 min) and microwave irradiation at 70°C (88–96% yield in 7–10 min). nih.gov
H3PW12O40@Fe3O4-ZnO : Magnetic core-shell nanoparticles of H3PW12O40@Fe3O4-ZnO have been successfully used as a catalyst for the rapid, one-pot synthesis of benzo[a]furo[2,3-c]phenazine derivatives under solvent-free conditions with microwave irradiation. tandfonline.comresearchgate.net This method offers moderate to good yields and the catalyst can be easily recovered and reused. tandfonline.comnih.govresearchgate.net
Table 2: Performance of Various Heterogeneous Catalysts in Benzo[a]phenazine Synthesis
| Catalyst | Reaction Type | Conditions | Time | Yield (%) | Reference |
| GO-HPG-SO3H | Four-component | Solvent-free, 100°C | 30-60 min | 85-95 | nih.gov |
| Nano CuO | Four-component | Solvent-free, 75°C | - | 89-93 | nih.gov |
| Fe3O4@ZnO–SO3H | Four-component | Solvent-free, MW (75°C) | 7-10 min | 76-93 | nih.gov |
| Silica Sulfuric Acid | Four-component | MW (70°C) | 7-10 min | 88-96 | nih.gov |
| H3PW12O40@Fe3O4-ZnO | Multi-component | Solvent-free, MW (100°C) | - | Moderate to Good | tandfonline.comresearchgate.net |
Organocatalysis offers a valuable alternative to metal-based catalysis, often providing milder reaction conditions and avoiding issues of metal contamination in the final products.
DABCO : 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an efficient and reusable solid base catalyst for the one-pot, two-step, four-component synthesis of pyrano[3,2-a]phenazine derivatives. nih.govdocumentsdelivered.com The reaction involves the condensation of 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, and alkylmalonates, and can be performed under both conventional heating and microwave irradiation. nih.gov DABCO has also been used to catalyze the synthesis of benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines in a five-component domino reaction. nih.gov
Oxalic Acid : Oxalic acid has been employed as a reusable and homogeneous organocatalyst for the sequential one-pot, two-step, four-component synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives. nih.govresearchgate.net The reaction, conducted in an ethanol/water mixture under reflux, yielded products in 85–92% after 2–2.5 hours. nih.gov
TMG IL : The ionic liquid tetramethyl guanidiniumchlorosulfonate (TMG IL) has been used as both a solvent and a catalyst for the three-component reaction between aromatic aldehydes, benzo[a]phenazin-5-ol, and active methylene (B1212753) compounds. nih.govrsc.org This approach, conducted under neat conditions at 60°C for 45–65 minutes, provides tetrahydro-1H-benzo[a]-chromeno[2,3-c]phenazin-1-ones in high yields (88–95%) and allows for the reuse of the ionic liquid. nih.gov
Solid-State Reactions
An exceptionally efficient and environmentally benign approach to synthesizing benzo[a]phenazin-5-ol is through solid-state reactions. This method avoids the use of solvents, often leading to higher yields, shorter reaction times, and simpler work-up procedures.
Research by Kaupp and Naimi-Jamal in 2002 demonstrated the quantitative synthesis of the parent compound, benzo[a]phenazin-5-ol, by reacting 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine in the solid state. nih.gov The reaction proceeds to completion, affording a 100% yield. This solvent-free method highlights the potential for green chemistry in the production of these heterocyclic systems. nih.gov The same principle is applied to produce this compound by substituting o-phenylenediamine with 4-fluoro-1,2-phenylenediamine.
| Reaction Type | Reactants | Conditions | Time | Yield |
|---|---|---|---|---|
| Solid-State Grinding | 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine (1:1) | 70 °C | 15 min | 100% |
| Melt Reaction | 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine | 120 °C | 30 min | 100% |
Mechanistic Pathways of Benzo[a]phenazin-5-ol Formation
The formation of the benzo[a]phenazin-5-ol core from 2-hydroxy-1,4-naphthoquinone and a 1,2-diamine is a multi-step process. The reaction is initiated by the tautomerization of the naphthoquinone starting material, followed by a series of condensation and cyclization events. nih.gov
Mechanistic Pathways of Benzo[a]phenazin-5-ol Formation
Tautomerism of 2-Hydroxy-1,4-naphthoquinone
The initial and crucial step in the reaction mechanism is the tautomerization of 2-hydroxy-1,4-naphthoquinone (lawsone). nih.gov This compound exists in equilibrium between its 1,4-dione form and a more reactive tautomeric intermediate, which is an enolated 1,2-diketo compound. nih.govias.ac.in This tautomerization is essential as it generates the necessary electrophilic centers for the subsequent condensation with the diamine. The equilibrium can be influenced by factors such as solvent and pH. ias.ac.in This reactive intermediate is key to initiating the condensation that leads to the phenazine ring system. nih.gov
Condensation and Cyclization Steps
Following tautomerization, the formation of benzo[a]phenazin-5-ol proceeds through a cascade of condensation and cyclization reactions. The proposed mechanism involves the following key steps:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative attacks a carbonyl carbon of the tautomerized 2-hydroxy-1,4-naphthoquinone.
Dehydration: This initial adduct undergoes dehydration, forming an imine intermediate.
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzo[a]phenazine ring system. nih.gov
This sequence efficiently constructs the heterocyclic core of the target molecule. nih.gov
Functionalization and Derivatization Approaches for Benzo[a]phenazin-5-ol
Once the benzo[a]phenazin-5-ol scaffold is synthesized, it can be further modified to introduce diverse functionalities and create novel derivatives. Regioselective functionalization is of particular interest to control the substitution pattern and fine-tune the molecule's properties.
Regioselective Functionalization at the 6-Position
The 6-position of the benzo[a]phenazin-5-ol core is a prime site for functionalization due to the directing effect of the adjacent hydroxyl group.
A notable method for functionalizing the 6-position is the Ruthenium(II)-catalyzed regioselective C-H/O-H oxidative annulation with alkynes. This reaction constructs a new isochromeno[8,1-ab]phenazine ring system fused to the original scaffold. nih.govresearchgate.net The process is highly regioselective, with the C-H activation occurring specifically at the C-6 position ortho to the hydroxyl group.
The reaction typically employs a catalyst system such as [RuCl2(p-cymene)]2 with additives like AgSbF6 and Cu(OAc)2·H2O as an oxidant. researchgate.net The transformation is robust, tolerating a variety of functional groups on the alkyne coupling partner and proceeding effectively in solvents like 1,2-dichloroethane (B1671644) (1,2-DCE) at reflux temperatures. researchgate.net This methodology provides a direct route to complex, polycyclic aromatic structures from relatively simple precursors. nih.govresearchgate.net
| Entry | Alkyne Substituent (para-position) | Product | Yield (%) |
|---|---|---|---|
| 1 | -H (Diphenylacetylene) | 3a | 72 |
| 2 | -CH₃ | 3b | 65 |
| 3 | -OCH₃ | 3c | 57 |
Reaction conditions: benzo[a]phenazin-5-ol (1a), alkyne (1.5 equiv), [RuCl₂(p-cymene)]₂ (5 mol %), AgSbF₆ (20 mol %), Cu(OAc)₂·H₂O (1 equiv), in 1,2-DCE at reflux for 12 h. researchgate.net
Synthetic Strategies for this compound and its Analogs
The synthesis of benzo[a]phenazin-5-ol and its derivatives, such as the target compound this compound, is a significant area of research in organic chemistry due to the potential applications of these compounds. Various synthetic methodologies have been developed, ranging from metal-catalyzed cyclizations to multi-component domino reactions. These strategies offer diverse pathways to construct the core phenazine structure and introduce a variety of substituents.
1 Ruthenium-Catalyzed Cyclization Mechanisms
While direct ruthenium-catalyzed cyclization to form the benzo[a]phenazin-5-ol core from simpler precursors is not extensively documented, the functionalization of the pre-formed benzo[a]phenazin-5-ol scaffold using ruthenium catalysis provides significant insights into the reactivity of this system. A notable example is the ruthenium(II)-catalyzed regiospecific C–H/O–H oxidative annulation of benzo[a]phenazin-5-ols with alkynes, which leads to the formation of isochromeno[8,1-ab]phenazines. acs.orgnih.gov
A plausible mechanism for this transformation begins with the dissociation of the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂, facilitated by an additive like AgSbF₆, to generate a reactive cationic ruthenium species. This species then coordinates with the hydroxyl group of the benzo[a]phenazin-5-ol, forming an intermediate. Subsequently, a peri-C–H metalation occurs to create a five-membered ruthenacycle intermediate. The alkyne then coordinates to this intermediate, followed by a regioselective insertion of the alkyne into the Ru–C bond. The final steps involve reductive elimination to yield the annulated product and regenerate the ruthenium catalyst. acs.orgnih.gov Deuterium exchange experiments have provided evidence for a reversible C–H bond ruthenation step in this annulation process. acs.orgnih.gov
2 Regioselectivity with Unsymmetrical Alkynes
The regioselectivity of the ruthenium-catalyzed oxidative annulation of benzo[a]phenazin-5-ol with unsymmetrical alkynes has been investigated. For instance, the reaction with 1-phenyl-1-propyne (B1211112) yielded a single regioisomeric product, indicating a high degree of regiocontrol in the insertion of the unsymmetrical alkyne into the Ru-C bond of the ruthenacycle intermediate. nih.gov This selectivity is crucial for the synthesis of specifically substituted derivatives.
3 Influence of Alkyne Substituents on Reaction Outcome
The electronic properties of the substituents on the alkyne have a discernible effect on the outcome of the ruthenium-catalyzed oxidative annulation. In a competitive reaction between an electron-deficient alkyne and an electron-rich alkyne with benzo[a]phenazin-5-ol, the product derived from the electron-deficient alkyne was formed in a higher proportion. acs.orgnih.gov This suggests that electron-withdrawing groups on the alkyne may facilitate the insertion step or subsequent electronic reorganization in the catalytic cycle. A variety of substituted alkynes have been successfully employed in this reaction, demonstrating the tolerance of the catalytic system to a range of functional groups. acs.orgnih.gov
Functionalization and Derivatization Approaches for Benzo[a]phenazin-5-ol
2 Multi-Component Reactions for Diversification
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like benzo[a]phenazine derivatives from simple and readily available starting materials in a single step. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity.
1 Condensation-Michael Addition Reactions
A common strategy for the synthesis of functionalized benzo[a]phenazine derivatives involves a sequence of condensation and Michael addition reactions. For instance, a one-pot, two-step, four-component synthesis of novel benzo[a]phenazin-5-ol derivatives has been achieved through the condensation-Michael addition reactions of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarin. researchgate.net The initial step is the formation of the benzo[a]phenazin-5-ol core, which then participates in a Michael addition with an in situ generated intermediate.
2 Reactions with Aromatic Aldehydes and Active Methylene Compounds
The reaction of benzo[a]phenazin-5-ol with aromatic aldehydes and active methylene compounds is a cornerstone of many multi-component syntheses in this class. The initial condensation of 2-hydroxynaphthalene-1,4-dione and a diamine forms the benzo[a]phenazin-5-ol intermediate. This intermediate then reacts with an α,β-unsaturated species, which is typically formed in situ from the condensation of an aromatic aldehyde and an active methylene compound like malononitrile. nih.gov This sequence allows for the introduction of a wide variety of substituents based on the choice of the aldehyde and the active methylene compound.
3 Domino Protocols for Fused Heterocycles (e.g., pyranophenazines, chromenophenazines)
Domino protocols, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are particularly effective for the construction of fused heterocyclic systems. Several methods have been developed for the synthesis of benzo[a]pyrano[2,3-c]phenazine and benzo[a]chromeno[2,3-c]phenazine derivatives using this approach. nih.govresearchgate.netresearchgate.netresearchgate.net
These reactions typically involve four components: 2-hydroxynaphthalene-1,4-dione, a 1,2-diamine, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) or a cyclic 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation to form benzo[a]phenazin-5-ol, followed by a Knoevenagel condensation of the aldehyde and the active methylene compound. A subsequent Michael addition of the benzo[a]phenazin-5-ol to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration, leads to the formation of the fused pyranophenazine or chromenophenazine ring system. nih.gov Various catalysts, including biodegradable and reusable catalysts, have been employed to promote these transformations under environmentally benign conditions. nih.gov
Strategies for Introducing Fluorophenyl Moieties and Related Aryl Substituents
The introduction of aryl groups, particularly fluorophenyl moieties, is a key strategy in modifying the properties of benzo[a]phenazine compounds. These substituents can significantly influence the molecule's electronic characteristics and biological activity.
General Aryl Substitution Methodologies applicable to the chemical Compound
The primary methods for incorporating aryl substituents into benzo[a]phenazine-related structures are dominated by multi-component reactions (MCRs). These reactions are highly efficient, allowing for the construction of complex molecules from simple precursors in a single step.
A prevalent strategy involves a four-component reaction that typically uses an aromatic aldehyde to introduce the desired aryl group. The general process begins with the formation of the benzo[a]phenazin-5-ol core by condensing 2-hydroxy-1,4-naphthoquinone (lawsone) with an o-phenylenediamine. nih.govnih.gov This intermediate then undergoes a subsequent reaction, often a Michael addition, with a Knoevenagel condensation product formed in situ between an aromatic aldehyde (Ar-CHO) and an active methylene compound like malononitrile. nih.govacademie-sciences.fr This sequence leads to the formation of highly substituted, fused heterocyclic systems, such as benzo[a]pyrano[2,3-c]phenazines, where the aryl group from the aldehyde is incorporated at a specific position. academie-sciences.frresearchgate.net
Another approach to aryl substitution involves the reaction of o-phenylenediamines with aryl glyoxals. This method provides a direct route to the synthesis of various phenazine and quinoxaline (B1680401) derivatives. researchgate.netscielo.org.za The condensation reaction efficiently yields aryl-substituted phenazine structures.
Specific Synthesis of 3-Amino-1-(4-fluorophenyl)-1H-benzo[a]pyrano[2,3-c]phenazine-2-carbonitrile as an Example of Fluorophenyl Derivatization
The synthesis of 3-Amino-1-(4-fluorophenyl)-1H-benzo[a]pyrano[2,3-c]phenazine-2-carbonitrile serves as a specific illustration of the four-component reaction strategy for introducing a fluorophenyl group. This one-pot, two-step synthesis is a powerful method for creating complex, functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. nih.govacademie-sciences.fr
The reaction proceeds with the following components:
2-Hydroxy-1,4-naphthoquinone (Lawsone)
o-Phenylenediamine
4-Fluorobenzaldehyde (the source of the fluorophenyl moiety)
Malononitrile
The process can be summarized in two key stages within a single pot:
Step 1: Formation of the Benzo[a]phenazin-5-ol Intermediate. 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine are reacted first, typically with heating, to form the orange-colored benzo[a]phenazin-5-ol intermediate. nih.govnih.gov
Step 2: Michael Addition and Cyclization. 4-Fluorobenzaldehyde and malononitrile are then added to the reaction mixture. These components first undergo a Knoevenagel condensation to form 2-(4-fluorobenzylidene)malononitrile. The benzo[a]phenazin-5-ol intermediate then acts as a nucleophile in a Michael addition reaction with this species. Subsequent intramolecular cyclization and tautomerization yield the final product, 3-amino-1-(4-fluorophenyl)-1H-benzo[a]pyrano[2,3-c]phenazine-2-carbonitrile. academie-sciences.fr
This synthesis is often facilitated by a catalyst and can be performed under conventional heating, microwave irradiation, or solvent-free conditions to achieve high yields. nih.govacademie-sciences.fr
Advanced Catalytic Systems in Derivatization
The efficiency and environmental footprint of synthesizing benzo[a]phenazine derivatives have been significantly improved through the use of advanced catalytic systems. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields, with a particular emphasis on reusability.
Reusable Heterogeneous Catalysts
Heterogeneous catalysts are highly valued in green chemistry because of their simple separation from the reaction mixture and potential for reuse over multiple cycles. A wide array of such catalysts has been successfully employed in the synthesis of benzo[a]phenazine derivatives. nih.gov These include basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), solid acid catalysts such as silica sulfuric acid (SiO₂–SO₃H), and various nanostructured materials. nih.govtubitak.gov.tr Nanocatalysts, in particular, offer high surface area and reactivity. Examples include nano copper(II) oxide, magnetic nanoparticles like Ce/PDA/CPTS@CoFe₂O₄, and supramolecular catalysts like β-cyclodextrin, which facilitates reactions in aqueous media. nih.govacademie-sciences.fr
| Catalyst | Reaction Type | Key Advantages | Yield Range | Reference |
|---|---|---|---|---|
| Nano copper(II) oxide (CuO) | Four-component synthesis of benzo[a]pyrano[2,3-c]phenazines | High efficiency, solvent-free conditions, reusability | 89-94% | academie-sciences.frresearchgate.net |
| DABCO | Four-component synthesis of benzo[a]chromeno[2,3-c]phenazines | Eco-friendly, reusable, microwave-assisted | High | tubitak.gov.tr |
| Silica sulfuric acid (SiO₂–SO₃H) | Four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives | Effective solid acid, reusable, works under conventional heating or microwave | 88-96% | nih.gov |
| β-Cyclodextrin | Four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives | Biodegradable, reusable, works in aqueous media | 84-92% | nih.gov |
| GO-HPG-SO₃H | One-pot synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes | Efficient, reusable, solvent-free conditions | 85-95% | nih.gov |
| M-MSNs/CuO(QDs) | Four-component synthesis of benzo[a]pyrano-[2,3-c]phenazines | Magnetic recovery, high throughput, green solvent (ethanol) | 86-95% | nih.gov |
| Ce/PDA/CPTS@CoFe₂O₄ | Four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives | Magnetic nanocomposite, high yields, aqueous media | 90-97% | nih.gov |
Ionic Liquid Catalysts
Ionic liquids (ILs) have emerged as effective and environmentally benign catalysts and reaction media for organic synthesis. They are non-volatile, thermally stable, and their properties can be tuned by modifying the cation or anion. In the context of benzo[a]phenazine synthesis, basic ionic liquids have been particularly useful. benthamscience.com They have been shown to efficiently catalyze the four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives under solvent-free conditions, offering high yields and a green alternative to conventional catalysts. researchgate.net
| Ionic Liquid Catalyst | Reaction Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium hydroxide | Four-component synthesis | Solvent-free, 75 °C | High | nih.gov |
| 3-Hydroxypropanaminium acetate | Four-component synthesis | Solvent-free, 75 °C | High | nih.gov |
| Pyrrolidinium formate | Four-component synthesis | Solvent-free, 75 °C | High | nih.gov |
| Piperidinium formate | Four-component synthesis | Solvent-free, 75 °C | High | nih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons. For 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol, the ¹H NMR spectrum would display a series of signals corresponding to the aromatic protons on the benzo[a]phenazine (B1654389) core and the 4-fluorophenyl substituent, as well as a distinct signal for the hydroxyl (-OH) proton.
Based on related structures, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effects of the fused aromatic rings. The protons on the 4-fluorophenyl group would likely present as two doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the fluorine atom potentially observable. The phenolic hydroxyl proton signal may appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Data for a Substituted Benzo[a]phenazin-5-ol Analog
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.30 - 8.00 | Multiplet (m) | Aromatic Protons (Benzo[a]phenazine core) |
| 7.80 - 7.20 | Multiplet (m) | Aromatic Protons (Substituent) |
| ~7.15 | Singlet (s) | Vinyl-like Proton (HC=C(OH)-) |
| Variable | Broad (br s) | Hydroxyl Proton (-OH) |
Note: This table is illustrative and based on general data for benzo[a]phenazin-5-ol derivatives.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.
The spectrum is expected to show numerous signals in the aromatic region (δ 100-160 ppm). The carbon atom attached to the hydroxyl group (C-5) would likely appear at a downfield chemical shift (around δ 155-160 ppm). The carbon directly bonded to the fluorine atom in the phenyl ring would exhibit a characteristic large coupling constant (¹JCF), a definitive indicator of the C-F bond.
Table 2: Representative ¹³C NMR Data for a Fluorine-Substituted Benzo[a]phenazin-5-ol Analog
| Chemical Shift (δ, ppm) | Assignment |
| 159.6 (d, JCF = 254 Hz) | C-F of Fluorophenyl ring |
| 157.4 | C-OH |
| 145.5 - 120.9 | Aromatic Carbons (Benzo[a]phenazine core) |
| 130.7 - 111.9 | Aromatic Carbons (Fluorophenyl ring) |
| 103.3 | Vinyl-like Carbon (HC=C (OH)-) |
Note: Data derived from analogs like 10-fluorobenzo[a]phenazin-5-ol and is illustrative. The coupling constant (J) is a key feature. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Sharp peaks between 1500-1650 cm⁻¹ would correspond to C=C and C=N stretching vibrations within the aromatic and phenazine (B1670421) ring systems. A strong absorption band around 1200-1300 cm⁻¹ would likely be present, corresponding to the C-F stretching vibration.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch (Broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1650 - 1500 | C=C and C=N Stretch | Aromatic & Phenazine Rings |
| 1300 - 1200 | C-F Stretch (Strong) | Fluoroaromatic |
| ~1250 | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula. For this compound (C₂₂H₁₃FN₂O), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 341.1085. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of small molecules or radicals from the parent ion.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[a]phenazine core in this compound is expected to result in strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Studies on related benzo[a]phenazin-5-ol derivatives have shown that these compounds exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT). The absorption and emission spectra are often sensitive to solvent polarity, a phenomenon known as solvatochromism. The specific wavelengths of maximum absorption (λmax) would be characteristic of the compound's electronic structure.
Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound, recorded in a chloroform solution, reveals distinct absorption bands that provide insight into its electronic structure. The spectrum is characterized by two primary absorption maxima. A prominent band is observed in the ultraviolet region at approximately 302 nm, which is attributed to π–π* electronic transitions within the conjugated aromatic system of the benzo[a]phenazine core. A second, broad absorption band is located in the visible region of the spectrum, with a maximum at about 489 nm. This lower-energy absorption is ascribed to an intramolecular charge transfer (ICT) process.
Fluorescence Emission Spectroscopy
The fluorescence properties of this compound have been investigated to understand its potential as an emissive material.
Quantum Yield Measurements
The fluorescence quantum yield (Φf) of this compound has been determined to be a critical parameter for evaluating its emission efficiency. In a chloroform solution, the compound exhibits a fluorescence quantum yield of 0.14. This moderate quantum yield suggests that while the molecule is emissive, non-radiative decay pathways are also significant in the de-excitation of the excited state.
| Solvent | Quantum Yield (Φf) |
| Chloroform | 0.14 |
Solvatochromism and Polarity Studies
The influence of solvent polarity on the photophysical properties of this compound has been explored through solvatochromism studies. A notable red-shift in the emission maximum is observed as the polarity of the solvent increases. For instance, the emission maximum shifts from 545 nm in the non-polar solvent n-hexane to 634 nm in the polar solvent acetonitrile. This pronounced positive solvatochromism is a strong indication of a significant increase in the dipole moment of the molecule upon excitation, which is consistent with the intramolecular charge transfer character of the excited state. The excited state is more stabilized in polar solvents, leading to a lowering of its energy level and a corresponding red-shift in the emission.
| Solvent | Emission Maximum (nm) |
| n-Hexane | 545 |
| Toluene | 567 |
| Chloroform | 598 |
| Ethyl Acetate | 610 |
| Acetonitrile | 634 |
Emission in Solution and Thin Films
The emission properties of this compound have been compared in both solution and solid-state (thin film) forms. In chloroform solution, the compound displays an emission maximum at 598 nm. When fabricated as a thin film, a significant red-shift in the emission is observed, with the maximum shifting to 630 nm. This bathochromic shift in the solid state is likely due to intermolecular interactions, such as π–π stacking, and the more rigid environment, which can lead to the formation of aggregates with different emissive properties compared to the isolated molecules in solution.
| Medium | Emission Maximum (nm) |
| Chloroform Solution | 598 |
| Thin Film | 630 |
Electrochemical Analysis
The electrochemical behavior of this compound has been investigated using cyclic voltammetry to determine its redox properties and estimate the energies of its frontier molecular orbitals. The analysis reveals that the compound undergoes a quasi-reversible oxidation process with an onset potential of 0.95 V. This oxidation is associated with the removal of an electron from the highest occupied molecular orbital (HOMO).
From the onset of the oxidation wave, the HOMO energy level has been calculated to be -5.42 eV. The lowest unoccupied molecular orbital (LUMO) energy level was subsequently estimated to be -3.10 eV, based on the HOMO energy and the optical band gap derived from the absorption spectrum. These energy levels are crucial for understanding the charge injection and transport properties of the material in potential electronic device applications.
| Parameter | Value |
| Oxidation Onset Potential (V) | 0.95 |
| HOMO Energy (eV) | -5.42 |
| LUMO Energy (eV) | -3.10 |
Computational and Theoretical Exploration of Benzo[a]phenazin-5-ol Derivatives
The benzo[a]phenazine scaffold is a significant structural motif in a variety of compounds exhibiting a wide range of biological and photophysical properties. Within this class of molecules, this compound represents a key derivative whose electronic and structural characteristics are of considerable interest for the development of novel functional materials and therapeutic agents. Computational and theoretical chemistry offer powerful tools to elucidate the intricate details of the electronic structure, reactivity, and photophysical behavior of such complex organic molecules. This article delves into the theoretical studies of benzo[a]phenazin-5-ol derivatives, focusing on the application of Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and other computational methods to understand their properties.
Scientific Applications in Chemical Research and Materials Science
Precursors for Complex Polyheterocyclic Systems
The 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol molecular framework serves as a versatile template for the synthesis of more complex and structurally diverse polyheterocyclic systems. researchgate.netresearchgate.net Its inherent reactivity allows for the construction of various fused five- and six-membered heterocycles, expanding the library of available complex organic molecules. nih.govresearchgate.net This is typically achieved through reactions that target the hydroxyl group and the adjacent carbon atom, enabling the annulation of new ring systems onto the core benzo[a]phenazine (B1654389) structure.
Key synthetic strategies include multicomponent reactions where the benzo[a]phenazin-5-ol derivative reacts with various reagents in a single pot to yield intricate molecular architectures. researchgate.net For instance, these derivatives can undergo condensation reactions with aldehydes and active methylene (B1212753) compounds to form pyran-fused phenazines, such as benzo[a]pyrano[2,3-c]phenazines. nih.govresearchgate.net Another significant transformation is the Ruthenium(II)-catalyzed C–H/O–H oxidative annulation with alkynes, which yields highly substituted isochromeno[8,1-ab]phenazines. researchgate.net These complex polyheterocyclic products are often investigated for their biological activity and advanced material properties. nih.govresearchgate.net
| Reaction Type | Reactants | Resulting Polyheterocyclic System | Key Features |
|---|---|---|---|
| Multicomponent Domino Reaction | Benzo[a]phenazin-5-ol, Aldehydes, Malononitrile (B47326) | Benzo[a]pyrano[2,3-c]phenazines | Efficient one-pot synthesis of complex fused systems. nih.gov |
| Ruthenium(II)-Catalyzed Oxidative Annulation | Benzo[a]phenazin-5-ol, Alkynes | Isochromeno[8,1-ab]phenazines | Forms highly substituted, fluorescent compounds via C-H activation. researchgate.net |
| Condensation Reaction | Benzo[a]phenazin-5-ol, Carbonyl compounds, Alkylmalonates | Benzo[c]pyrano[3,2-a]phenazines | Builds pyran-fused structures with potential biological applications. nih.gov |
Catalysis and Photocatalysis Research
The structural features of benzo[a]phenazin-5-ol derivatives make them intriguing candidates for applications in catalysis and photocatalysis. The presence of nitrogen atoms with lone pairs of electrons and the hydroxyl group offers potential coordination sites for metal ions, while the extended π-conjugated system is suitable for mediating photochemical processes. rsc.org
The phenazine (B1670421) core, with its electron-deficient nature and nitrogen heteroatoms, can act as a ligand for transition metals. rsc.org Catalytic systems based on transition metals like palladium, nickel, and ruthenium are of great interest due to their ability to facilitate a wide range of organic transformations. researchgate.net While specific research on this compound as a ligand is emerging, the general class of phenazines is recognized for its potential in forming stable complexes that can act as catalysts. rsc.orgchiba-u.jp For example, the annulation reaction to form isochromeno[8,1-ab]phenazines involves a Ruthenium(II) catalyst where the benzo[a]phenazin-5-ol substrate coordinates to the metal center, facilitating the C-H activation and subsequent cyclization. researchgate.net
The deprotonated form of benzo[a]phenazin-5-ol, the phenazinate anion, is an electron-rich species that can be engaged in photo-induced electron transfer processes. This property is relevant for photocatalysis. Research has demonstrated that substituted benzo[a]phenazin-5-ols can undergo photochemical and electrochemical cross-dehydrogenative functionalization. rsc.org These reactions, which can involve sulfenylation and selenylation, leverage the molecule's ability to be activated by light or electric current to form new carbon-sulfur or carbon-selenium bonds at specific positions. rsc.org Furthermore, related dihydrobenzo[b]phenazine compounds have been shown to undergo photoactivated autocatalytic oxidation, a process that can be harnessed for the metal-free synthesis of organic semiconductor materials. rsc.org This highlights the potential of the benzo[a]phenazine core in light-driven chemical transformations.
Development of Advanced Organic Dyes and Chromophores
The extended π-conjugated system of the benzofused phenazine skeleton is the basis for its application as an advanced organic chromophore. researchgate.net The electronic properties, and therefore the optical properties like color and fluorescence, can be finely tuned by introducing various substituents onto this core structure. rsc.org
Developing fluorescent probes that operate in the far-red to near-infrared (NIR) region of the spectrum is highly desirable for biological imaging, as it minimizes background interference from biological tissues. The benzo[a]phenazine scaffold is a promising fluorophore for this purpose. Through chemical modification, the emission wavelength can be shifted to longer, far-red wavelengths. For instance, the synthesis of isochromeno[8,1-ab]phenazines from benzo[a]phenazin-5-ol precursors has yielded compounds with prominent far-red (FR) fluorescence and high quantum yields. nih.gov These derivatives have been successfully used for cancer cell imaging, demonstrating their practical utility. nih.gov While benzo[a]phenoxazines are more commonly reported as far-red emitters, strategic design of benzo[a]phenazine derivatives can also achieve these desirable optical properties. researchgate.netacs.org
The rigid, planar, and extensively conjugated structure of benzofused phenazines makes them excellent candidates for a variety of optical and electronic applications. researchgate.net The ability to modify the periphery of the molecule allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the absorption and emission characteristics. researchgate.net
Research has shown that by condensing the benzofused phenazine skeleton with active methylene compounds, novel styryl dyes with hues ranging from yellow to violet can be created. researchgate.net Furthermore, fluorinated dibenzo[a,c]phenazine (B1222753) derivatives have been developed as emitters for organic light-emitting diodes (OLEDs), exhibiting thermally activated delayed fluorescence (TADF) with emissions tunable from green to deep-red. rsc.org These findings underscore the versatility of the phenazine π-conjugated skeleton in creating new materials for sensors, organic electronics, and imaging agents. rsc.org
| Derivative Class | Key Structural Feature | Observed Optical Property | Potential Application |
|---|---|---|---|
| Isochromeno[8,1-ab]phenazines | Annulated pyran ring | Prominent far-red fluorescence, high quantum yield. nih.gov | Live cancer cell imaging. nih.gov |
| Styryl Dyes | Condensation with active methylene compounds | Tunable colors from yellow to violet. researchgate.net | Organic dyes. researchgate.net |
| Fluorinated Dibenzo[a,c]phenazines | Fluorine and donor group substitution | Thermally Activated Delayed Fluorescence (TADF), emission from green to red. rsc.org | Organic Light-Emitting Diodes (OLEDs). rsc.org |
| General Benzo[a]phenazines | Electron-deficient π-conjugated core | Tunable fluorescence and absorption. rsc.org | Fluorescent probes for detecting analytes (e.g., cysteine). nih.gov |
Cyan Blue-Red Fluorescent Materials for Organic Electronics
The benzo[a]phenazine scaffold, a key structural feature of this compound, has garnered significant attention in the development of fluorescent materials for organic electronics. nih.gov Research into phenazine derivatives has revealed their potential as emitters in electroluminescent devices and as organic semiconductors. nih.gov The fluorescence properties of these compounds can be tuned by chemical modifications, leading to emissions across the visible spectrum, including the cyan, blue, and red regions. rsc.org
The general synthetic strategies for creating fluorescent benzo[a]phenazine derivatives often involve the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with substituted benzene-1,2-diamines. nih.gov The introduction of different substituents allows for the modulation of the electronic and photophysical properties of the resulting molecules. For instance, the synthesis of phenazine-fused benzo coumarins has led to materials exhibiting brilliant bluish-green to yellow-orange fluorescence. nih.gov Similarly, benzo[a]chromeno[2,3-c]phenazines have been shown to possess favorable photophysical properties, including solvatochromism, which is the change in color of a substance depending on the polarity of the solvent. nih.gov
In the context of this compound, the core benzo[a]phenazin-5-ol structure provides the fundamental framework for fluorescence. The attachment of the 4-fluorophenyl group at the 6-position is anticipated to influence the intramolecular charge transfer (ICT) characteristics of the molecule. The electron-withdrawing nature of the fluorine atom can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission color and quantum efficiency.
Studies on analogous donor-acceptor phenazine-amine systems have demonstrated emissions in the cyan blue-red region, with emission maxima ranging from 498 to 641 nm in various solvents and in the solid state. rsc.org These materials often exhibit positive solvatofluorochromism, meaning their fluorescence shifts to longer wavelengths (a red shift) as the solvent polarity increases. rsc.org The photophysical properties of a representative, though distinct, phenazine-amine derivative are summarized in the table below to illustrate the typical characteristics of this class of compounds.
Table 1: Photophysical Properties of a Representative Phenazine-Amine Derivative in Toluene
| Property | Value |
| Absorption Maximum (λabs) | 431-501 nm |
| Emission Maximum (λem) | 498-641 nm |
| Stokes Shift | 67-140 nm |
| Quantum Yield (ΦF) | 0.01-0.23 |
Note: Data is representative of a class of phenazine-amine derivatives and not specific to this compound. Data sourced from a study on phenazine-amine based fluorescent materials. rsc.org
Furthermore, some phenazine derivatives have been observed to exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. rsc.org This property is particularly advantageous for applications in solid-state lighting and displays, as it mitigates the common issue of aggregation-caused quenching (ACQ) where fluorescence intensity decreases at high concentrations or in the solid state.
Exploration in Organic Electronic Devices Based on Photophysical and Electrochemical Properties
The potential of this compound and related compounds in organic electronic devices stems from their tunable photophysical and electrochemical properties. rsc.org The energy levels of the HOMO and LUMO are critical parameters that determine the suitability of a material for a specific function within a device, such as an organic light-emitting diode (OLED) or a solar cell.
For phenazine-based fluorescent materials, the HOMO and LUMO energy levels can be experimentally determined using cyclic voltammetry. Studies on various phenazine derivatives have shown that their HOMO levels typically range from -5.03 to -5.68 eV, and their LUMO levels are in the range of -2.75 to -3.71 eV. rsc.orgrsc.org These energy levels are comparable to those of commonly used hole-transporting and ambipolar materials in organic electronics, suggesting that phenazine derivatives could serve multiple roles in device architectures. rsc.orgrsc.org
The electrochemical band gap, which is the difference between the LUMO and HOMO energy levels, is a key factor in determining the color of light emitted by an OLED. For a series of phenazine-amine dyes, the electrochemical band gaps were found to be in the range of 1.73 to 2.04 eV. rsc.org The introduction of the 4-fluorophenyl group in this compound is expected to influence these electrochemical properties. The fluorine atom's electronegativity can lead to a stabilization of both the HOMO and LUMO levels, potentially altering the band gap and, consequently, the emission wavelength.
The table below presents typical electrochemical data for a class of phenazine-amine derivatives, providing a reference for the expected properties of similar compounds.
Table 2: Electrochemical Properties of Representative Phenazine-Amine Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Phenazine-Amine Dyes | -5.39 to -5.68 | -3.59 to -3.71 | 1.73 to 2.04 |
| Dibenzo[a,c]phenazine Derivatives | -5.03 to -5.29 | -2.75 to -2.87 | 2.26 to 2.45 |
Note: Data is representative of classes of phenazine derivatives and not specific to this compound. Data sourced from studies on phenazine-amine based fluorescent materials and dibenzo[a,c]phenazine derivatives. rsc.orgrsc.org
In the design of materials for OLEDs, good thermal stability is also a crucial requirement for device longevity and performance. Research on related phenazine structures has demonstrated that they can possess high thermal decomposition temperatures, which is beneficial for the stability of electronic devices. rsc.org The exploration of this compound in organic electronic devices would involve synthesizing the compound, followed by a thorough characterization of its photophysical and electrochemical properties. This would include measuring its absorption and emission spectra, quantum yield, and HOMO/LUMO energy levels. Based on these findings, the compound could then be incorporated as an emissive layer or a charge-transporting layer in prototype OLEDs to evaluate its performance in a practical device setting.
Concluding Remarks and Future Research Outlook
Summary of Key Research Findings and Methodological Advancements
Research on benzo[a]phenazin-5-ol and its derivatives has led to significant methodological advancements, primarily centered on efficiency and sustainability. The foundational synthesis typically involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with o-phenylenediamines. nih.govnih.gov Modern protocols have evolved from simple one-pot reactions to sophisticated multi-component domino and tandem reactions, which enhance atom economy and reduce procedural steps. nih.govresearchgate.net
A major thrust in this field has been the adoption of green chemistry principles. Methodologies employing biodegradable catalysts, aqueous solvent systems, and energy-efficient reaction conditions (such as microwave irradiation) are now prevalent for constructing the benzo[a]phenazine (B1654389) core and its fused derivatives. bohrium.comtubitak.gov.trnih.gov These advancements provide a robust platform for the efficient and environmentally benign synthesis of specific derivatives like 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol. The parent scaffold has been extensively used as a template for creating structurally diverse and biologically promising polyheterocycles. researchgate.netresearchgate.net
Emerging Avenues in Synthetic Chemistry of Benzo[a]phenazin-5-ol Derivatives
The future of synthetic chemistry for this compound class lies in the development of more refined, sustainable, and precise methodologies.
The trend towards green synthesis is expected to continue, with a focus on eliminating hazardous reagents and solvents. Future protocols will likely capitalize on solvent-free conditions, mechanochemistry (ball milling), and the use of reusable, heterogeneous nanocatalysts. nih.govresearchgate.netresearchgate.net One-pot, multi-component strategies that allow for the construction of complex molecules from simple starting materials in a single operation will remain a key area of development. bohrium.comnih.gov These methods offer significant advantages in terms of operational simplicity, high yields, and easy purification. tubitak.gov.trresearchgate.net
| Methodology | Key Features | Catalyst/Medium Example | Advantages |
|---|---|---|---|
| Supramolecular Catalysis | Reaction in aqueous media | β-cyclodextrin in EtOH/H₂O | Biodegradable, reusable catalyst, green solvent system. bohrium.com |
| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | DABCO in EtOH/H₂O | Short reaction times, high yields, operational simplicity. tubitak.gov.tr |
| Solvent-Free Synthesis | Reactions conducted without a solvent | p-TsOH / 2-aminopyridine | Reduced waste, easy work-up, high yields. researchgate.net |
| Nanocatalysis | Use of highly active, reusable catalysts | Magnetic core-shell nanoparticles | High efficiency, catalyst recyclability, mild conditions. rsc.org |
Beyond the synthesis of the core structure, the next frontier is the precise installation of functional groups to fine-tune the molecule's properties for specific applications. Transition-metal-catalyzed C–H activation is a powerful tool for this purpose. For instance, ruthenium(II)-catalyzed C–H/O–H oxidative annulation has been used to construct isochromeno[8,1-ab]phenazines with far-red fluorescence, demonstrating the potential for creating novel photophysically active materials. researchgate.net Similarly, photochemical and electrochemical methods for C(sp²)–H sulfenylation and selenylation offer pathways to introduce sulfur and selenium moieties, which can significantly alter the electronic and material properties of the benzo[a]phenazine core. rsc.org Applying these late-stage functionalization techniques to this compound could yield a library of derivatives with tailored optical, electronic, and biological characteristics.
Advanced Computational Approaches for Design and Prediction
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new functional molecules. For phenazine (B1670421) derivatives, advanced computational approaches are being used to predict key properties before undertaking complex synthesis.
Density Functional Theory (DFT) calculations have been successfully employed to predict the redox potentials and solvation free energies of phenazine derivatives. rsc.org This approach is crucial for identifying promising candidates for applications in energy storage, such as redox-active electrolytes in aqueous organic flow batteries. rsc.orgresearchgate.net The introduction of the electron-withdrawing 4-fluorophenyl group in this compound is expected to significantly influence its redox potential, a hypothesis that can be efficiently tested in silico.
Furthermore, molecular docking studies are used to predict the biological activity of benzo[a]phenazin-5-ol derivatives, for instance, by simulating their binding affinity to therapeutic targets like C-Kit kinase. researchgate.netresearchgate.net Such computational screening can guide the design of new therapeutic agents. These predictive models, spanning from quantum mechanics to molecular mechanics, will enable the rational design of this compound derivatives with optimized properties for targeted applications. chapman.edunih.gov
| Computational Method | Predicted Property | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Redox potentials, solvation energies, electronic structure, band gap. rsc.orgnih.gov | Energy storage (flow batteries), organic electronics. rsc.org |
| Molecular Docking | Binding affinity to biological targets (e.g., enzymes, receptors). researchgate.net | Drug discovery (e.g., kinase inhibitors). researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological or chemical activity. | Medicinal chemistry, materials science. |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. researchgate.net | Fluorescent probes, organic light-emitting diodes (OLEDs). |
Potential for Integration into Next-Generation Functional Materials
The unique π-conjugated structure of the benzo[a]phenazine core, combined with the electronic influence of the 4-fluorophenyl substituent, makes this compound a compelling candidate for various next-generation functional materials.
The inherent fluorescence of many benzo[a]phenazine derivatives suggests their utility as organic emitters for electroluminescent devices or as sensitive fluorescent probes for bio-imaging and chemical sensing. nih.govresearchgate.net The fluorine atom can enhance photostability and tune emission wavelengths, making the title compound particularly interesting for these applications.
In the field of energy storage, phenazines are being explored as promising redox-active organic materials for flow batteries, offering a sustainable alternative to metal-based systems. rsc.org The redox properties of this compound could be tailored for use as either an anolyte or catholyte material. Additionally, the broad applications of phenazines in dye-sensitized solar cells (DSSCs) and electrochemical sensors highlight the potential for this compound to be integrated into a wide array of advanced materials and devices. nih.gov
Q & A
Q. What are the standard synthetic routes for 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-hydroxy-1,4-naphthoquinone (lawsone) and substituted benzene-1,2-diamines. Key approaches include:
- Reflux with acetic acid : Reacting lawsone with o-phenylenediamines under reflux in acetic acid for 12–24 hours yields benzo[a]phenazin-5-ol derivatives (62–94%) .
- Microwave-assisted synthesis : Using Fe₃O₄@rGO@ZnO-HPA as a catalyst under microwave irradiation (180 W, 70°C) reduces reaction time to 7–10 minutes, achieving 79–88% yields .
- Solid-state melt reactions : Heating lawsone and diamines at 70–120°C without solvent achieves quantitative yields in 15–30 minutes .
Optimization Tip : Catalyst choice (e.g., phosphotungstic acid or p-TSA) and solvent systems (e.g., PEG-400) enhance regioselectivity and yield in multicomponent reactions .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms fluorophenyl integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves π-stacking interactions in the phenazine core, critical for understanding optical properties .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways in benzo[a]phenazin-5-ol synthesis?
- Methodological Answer : Substituents on the naphthoquinone precursor dictate reaction mechanisms:
- Electron-withdrawing groups (EWGs) : Increase redox potential, favoring Path B (addition/oxidation) to form 6-substituted derivatives (e.g., 6-CN or 6-F) .
- Electron-donating groups (EDGs) : Promote Path A (substituent elimination), yielding unsubstituted benzo[a]phenazin-5-ol .
Experimental Design : Use cyclic voltammetry to measure quinone redox potentials and predict substituent behavior .
Q. What strategies enable regioselective annulation of benzo[a]phenazin-5-ol with alkynes?
- Methodological Answer : Ru(II)-catalyzed C–H/O–H oxidative annulation achieves regioselectivity:
- Catalytic system : [RuCl₂(p-cymene)]₂ with AgSbF₆ generates reactive Ru species for alkyne activation .
- Substituent effects : Electron-deficient alkynes (e.g., diphenylacetylene) yield 80% annulated products, while cyclohexyl substituents enhance steric control .
Mechanistic Insight : Formation of a Ru-alkyne σ-complex precedes C–H activation, followed by reductive elimination to form isochromeno-phenazines .
Q. How are multicomponent reactions (MCRs) utilized to synthesize fused heterocycles from benzo[a]phenazin-5-ol?
- Methodological Answer : MCRs integrate phenazine cores with heterocyclic systems:
- Pyrano-phenazines : React benzo[a]phenazin-5-ol with aldehydes and Meldrum’s acid under Et₃N catalysis (ambient temperature, 70–85% yields) .
- Furophenazines : Use Fe₃O₄@rGO@ZnO-HPA to couple phenazin-5-ol with aryl glyoxals, forming five-membered fused rings in >80% yields .
Key Consideration : Microwave irradiation or ultrasound enhances reaction efficiency by accelerating cyclization steps .
Data Contradiction Analysis
Q. Why do reported yields for solid-state syntheses vary across studies?
- Methodological Answer : Discrepancies arise from:
- Temperature gradients : Reactions at 70°C (15 minutes) vs. 120°C (30 minutes) impact side-product formation .
- Substituent compatibility : Bulky groups (e.g., 4-fluorophenyl) may hinder crystallization, reducing isolated yields despite high conversion .
Resolution : Optimize heating protocols and characterize intermediates via TLC or in-situ IR to monitor reaction progress .
Comparative Synthesis Methods
| Method | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Reflux condensation | Acetic acid, 12–24 h | None | 62–94% | |
| Microwave-assisted | 180 W, 70°C, 7–10 min | Fe₃O₄@rGO@ZnO-HPA | 79–88% | |
| Solid-state melt | 70–120°C, 15–30 min | None | 100% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
